molecular formula C10H13N3O B1448133 2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene CAS No. 1604311-60-5

2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene

Cat. No.: B1448133
CAS No.: 1604311-60-5
M. Wt: 191.23 g/mol
InChI Key: ICOZSOGBQIDCBM-MRVPVSSYSA-N
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Description

2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene (CAS 1955557-53-5) is a chiral organic azide of high interest in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles and in bioconjugation techniques. The molecule features an azide group on a chiral center, making it a valuable building block for introducing stereochemistry into more complex structures. Its structure is closely related to 2-(1-Azidoethyl)-1-methoxy-4-methylbenzene (CAS 1955557-53-5), sharing the core C10H13N3O framework . Organic azides are versatile synthons known to participate in a range of key reactions. They are fundamental to "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for the efficient and selective ligation of molecules . Beyond click chemistry, this compound can undergo thermal decomposition or catalyzed reactions to generate nitrene intermediates, which can insert into C-H bonds to form aminated products or participate in the synthesis of complex heterocyclic systems like indoles and pyrrolidines . Furthermore, azides can be transformed into amines via reduction or undergo the Staudinger reaction with phosphines to form iminophosphoranes, which are useful for further synthetic elaboration . These diverse reaction pathways make 2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene a powerful and flexible tool for researchers in medicinal chemistry, chemical biology, and materials science. Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-4-5-10(14-3)9(6-7)8(2)12-13-11/h4-6,8H,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOZSOGBQIDCBM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)[C@@H](C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azidation of Chiral Halide Precursors

  • Starting Material: The synthesis typically begins with a chiral halide such as 1-(1-chloroethyl)-1-methoxy-4-methylbenzene or its tosylate equivalent. The chiral center at the ethyl substituent is preserved to obtain the (1R)-configuration in the final azido compound.

  • Reagents and Conditions:

    • Sodium azide (NaN3) is used as the azide source.
    • Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the nucleophilic substitution.
    • The reaction is generally conducted at room temperature or slightly elevated temperatures to optimize yield while minimizing side reactions.
    • Reaction times vary from several hours to overnight, depending on substrate reactivity.
  • Mechanism: The azide ion performs an SN2 attack on the electrophilic carbon bearing the leaving group, displacing the halide or tosylate and forming the azidoethyl side chain.

  • Stereochemical Outcome: Due to the SN2 mechanism, inversion of configuration at the chiral center occurs. Therefore, starting from the (1S)-halide yields the (1R)-azido compound, consistent with the target 2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene.

Catalytic Hydrogenation and Intermediate Preparation

  • In some synthetic routes, the methoxy-4-methylbenzene core is constructed or modified prior to azidation. For example, hydrogenation steps using palladium or platinum catalysts under hydrogen atmosphere are employed to reduce nitro or other groups to amines, which are then further functionalized to introduce the side chain.

  • Catalytic hydrogenation is carried out in solvents such as ethyl acetate, toluene, or ethanol at temperatures ranging from 20°C to 78.4°C, under 2-3 bar hydrogen pressure, for 30 minutes to 4 hours.

  • This step is crucial when the azidoethyl substituent is introduced after functional group transformations on the aromatic ring.

Data Table: Summary of Preparation Conditions

Step Starting Material Reagents/Conditions Solvent Temperature Time Yield/Notes
1 (1S)-1-chloroethyl-1-methoxy-4-methylbenzene Sodium azide (NaN3), nucleophilic substitution DMF or DMSO RT to 60°C Several hours to overnight SN2 inversion yields (1R)-azido compound
2 Nitro or benzylamino intermediates Catalytic hydrogenation (Pd or Pt catalyst) Ethyl acetate, toluene, ethanol 20°C to 78.4°C 30 min to 4 h Reduction of nitro to amine; precursor modification
3 Halide or tosylate derivatives Sodium azide, CuSO4·5H2O, sodium ascorbate (for click chemistry) DMF/H2O, tert-butanol/H2O RT 20-48 h Azide formation for downstream reactions

Research Findings and Analysis

  • The azidation reaction is highly efficient when carried out in polar aprotic solvents, with sodium azide providing a strong nucleophile for substitution.

  • Maintaining stereochemical integrity is critical; the SN2 mechanism ensures inversion at the chiral center, allowing control over the final stereochemistry by choosing the appropriate enantiomer of the halide precursor.

  • Catalytic hydrogenation steps preceding azidation are well-established, with palladium or platinum catalysts providing selective reduction of nitro groups without affecting methoxy or methyl substituents.

  • The use of aqueous-compatible conditions and mild temperatures in azidation and click chemistry steps minimizes side reactions and degradation, improving overall yield and purity.

  • Literature reports indicate that the azide compounds prepared by these methods serve as versatile intermediates for further functionalization, especially in the synthesis of biologically active molecules via click chemistry.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction of the azido group can yield amines or amides.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or amides.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Electronic Effects

  • The target compound’s methoxy and methyl groups donate electron density to the benzene ring, stabilizing it against electrophilic attack. In contrast, the chloro-fluoro analog (C₈H₇ClFN₃) exhibits electron-withdrawing effects, increasing reactivity toward nucleophilic substitution .
  • The propenyl-substituted analog (C₁₀H₁₂O) lacks azide functionality but retains resonance stabilization from the methoxy group, making it more suited for applications in materials science .

Thermodynamic and Kinetic Stability

  • The chloro-fluoro analog’s higher molecular weight (199.61 vs. 191.23 g/mol) and polar substituents may enhance crystalline packing, as seen in similar halogenated aromatics .

Research Findings and Data Gaps

  • Safety Considerations : The azido group’s inherent explosivity necessitates careful handling, a risk shared with the chloro-fluoro analog but absent in the propenyl derivative .
  • Data Limitations : Experimental data on the target compound’s solubility, melting point, and spectroscopic signatures (e.g., NMR, IR) are unavailable in the provided evidence, limiting direct comparison.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene while preserving stereochemical integrity?

The synthesis of this chiral azide requires careful control of reaction conditions to retain the (1R)-configuration. A plausible route involves:

  • Friedel-Crafts alkylation to introduce the methoxy and methyl groups on the benzene ring.
  • Stereoselective azidation using a chiral catalyst (e.g., asymmetric organocatalysts) or enzymatic resolution to ensure enantiopurity .
  • Reagent selection : Use sodium azide (NaN₃) with a chiral auxiliary or under kinetic resolution conditions. Monitor reaction progress via chiral HPLC or polarimetry .

Q. How can researchers confirm the structure and stereochemistry of this compound post-synthesis?

Key characterization methods include:

  • NMR spectroscopy : Analyze coupling constants (e.g., vicinal protons near the azide group) and NOE effects to confirm spatial arrangement.
  • X-ray crystallography : Resolve the absolute configuration of the chiral center .
  • Vibrational spectroscopy : The azide stretch (~2100 cm⁻¹) in IR confirms functional group presence .
  • Chiral chromatography : Compare retention times with racemic mixtures to validate enantiomeric excess .

Q. What are the stability considerations for 2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene under varying experimental conditions?

Azides are sensitive to heat, light, and pH extremes:

  • Thermal stability : Avoid temperatures >80°C to prevent decomposition or unintended cycloadditions.
  • pH range : Stable in neutral to slightly acidic conditions (pH 5–7); avoid strong bases to prevent Staudinger reactions .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to minimize photodegradation .

Advanced Research Questions

Q. How can the azide group in this compound be leveraged for click chemistry applications in bioconjugation?

The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for targeted modifications:

  • Reaction design : Use terminal alkynes (e.g., propargyl derivatives) with Cu(I) catalysts (e.g., TBTA ligand) in aqueous/organic biphasic systems.
  • Kinetic studies : Optimize reaction time and temperature to balance efficiency and stereochemical fidelity .
  • Post-reaction analysis : Confirm triazole formation via LC-MS or fluorescence tagging .

Q. What experimental strategies resolve contradictions in reported reactivity data for aryl azides under solvent-dependent conditions?

Discrepancies in solvent effects (e.g., polar vs. nonpolar) can be addressed through:

  • Solvent screening : Test reactivity in DMSO, THF, and dichloromethane under controlled atmospheres.
  • Computational modeling : Use DFT calculations to predict solvent interactions with the azide’s transition state .
  • In situ monitoring : Employ Raman spectroscopy to track azide consumption rates across solvents .

Q. How can researchers design enantioselective transformations using this compound as a chiral building block?

  • Catalyst selection : Transition-metal catalysts (e.g., Ru or Rh complexes) for asymmetric hydrogenation of intermediates.
  • Dynamic kinetic resolution : Combine chiral ligands (e.g., BINAP) with kinetic control to enhance stereoselectivity .
  • Mechanistic studies : Use isotopic labeling (²H/¹³C) to trace stereochemical outcomes in cross-coupling reactions .

Q. What safety protocols are critical when handling this compound, given azide toxicity and explosion risks?

  • Personal protective equipment (PPE) : Wear nitrile gloves, face shields, and flame-resistant lab coats.
  • Ventilation : Use fume hoods for all reactions involving azides.
  • Waste disposal : Quench excess azides with sodium nitrite (NaNO₂) or ascorbic acid before disposal .

Methodological Notes

  • Data validation : Cross-reference experimental results with crystallographic (e.g., CCDC entries) and spectroscopic databases (PubChem, ECHA) .
  • Contradiction mitigation : Replicate published protocols with controlled variables (e.g., purity of starting materials, catalyst lot) to identify confounding factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene
Reactant of Route 2
2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene

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